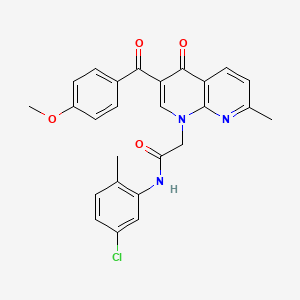![molecular formula C22H15ClN2OS B2858032 5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 956949-89-6](/img/structure/B2858032.png)
5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It has been studied in the context of its potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a thiadiazole-thiol intermediate. This intermediate was then converted into a sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction. For instance, the crystal structure of human glycolate oxidase in complex with a related compound, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), has been determined at 2.8 Å resolution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole” has a molecular weight of 228.722 Da and a mono-isotopic mass of 227.958267 Da .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a critical intermediate in the synthesis of novel heterocyclic structures. For instance, it has been utilized in the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes through the Vilsmeier–Haack reaction. These carbaldehydes are further used to synthesize heterocyclic chalcones and dipyrazolopyridines, indicating its utility in creating complex molecular frameworks with potential biological activity (Quiroga et al., 2010).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, this compound has been involved in the three-component synthesis and 1,3-dipolar cycloaddition to produce highly functionalized pyrans and 1,2,4-oxadiazoles. This showcases its role in generating compounds that could be explored for pharmacological activities (Suresh Kumar et al., 2013).
Advanced Material Science
Further, its application extends into the development of advanced materials, where its derivatives have been investigated for their photophysical properties. For example, pyrazole-based solid-state emissive NLOphores with TICT characteristics have been synthesized, displaying significant potential in optoelectronic applications (Lanke & Sekar, 2016).
Organic Synthesis Methodologies
Moreover, this compound has been a key player in exploring new organic synthesis methodologies, such as the ultrasonic-promoted synthesis of dihydropyrazole derivatives, highlighting its significance in enhancing reaction efficiencies and yields (Trilleras et al., 2013).
Mecanismo De Acción
While the exact mechanism of action of “5-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde” is not known, similar compounds have been studied for their biological activities. For instance, the inhibitor CCPST interacts with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-17-11-13-19(14-12-17)27-22-20(15-26)21(16-7-3-1-4-8-16)24-25(22)18-9-5-2-6-10-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPCTZKGMWETOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyanophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2857949.png)
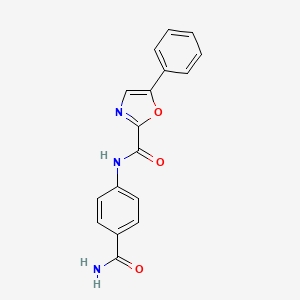
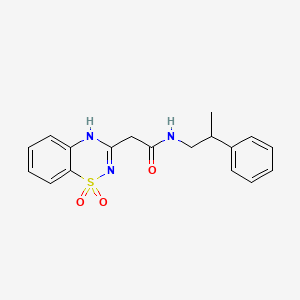

![[1,1'-Biphenyl]-4-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2857957.png)

![2,6-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2857962.png)

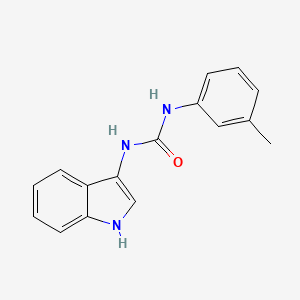
![2-[4,4-Difluoro-1-(3-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2857966.png)
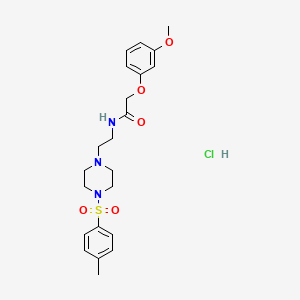
![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2857968.png)
